molecular formula C9H10N2OS B1483552 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2091158-71-1

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483552
CAS No.: 2091158-71-1
M. Wt: 194.26 g/mol
InChI Key: UVDBMNDJSXOSDQ-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features both thiophene and pyrazole rings. Thiophene is a five-membered ring containing a sulfur atom, while pyrazole is a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of thiophene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a thiophene derivative .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the combination of thiophene and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBMNDJSXOSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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